molecular formula C11H16O4 B14664052 2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid CAS No. 38360-84-8

2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid

Cat. No.: B14664052
CAS No.: 38360-84-8
M. Wt: 212.24 g/mol
InChI Key: QYVVMFWCRYQJET-IUCAKERBSA-N
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Description

2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid is an organic compound characterized by its unique cyclohexene structure with two acetic acid groups attached. This compound is notable for its stereochemistry, having specific (1S,2R) configurations, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like sulfuric acid or hydrochloric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific (1S,2R) configuration allows it to fit into active sites of enzymes, influencing catalytic activity and metabolic pathways. The compound’s ability to donate or accept protons also plays a role in its biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid apart is its specific stereochemistry and the presence of the cyclohexene ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

38360-84-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(1S,2R)-2-(carboxymethyl)-3-methylcyclohex-3-en-1-yl]acetic acid

InChI

InChI=1S/C11H16O4/c1-7-3-2-4-8(5-10(12)13)9(7)6-11(14)15/h3,8-9H,2,4-6H2,1H3,(H,12,13)(H,14,15)/t8-,9-/m0/s1

InChI Key

QYVVMFWCRYQJET-IUCAKERBSA-N

Isomeric SMILES

CC1=CCC[C@H]([C@H]1CC(=O)O)CC(=O)O

Canonical SMILES

CC1=CCCC(C1CC(=O)O)CC(=O)O

Origin of Product

United States

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